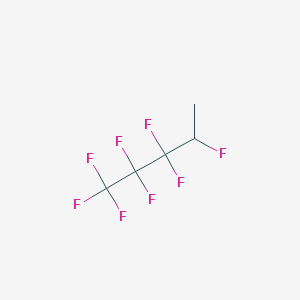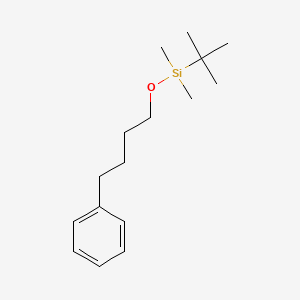
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is a chemical compound with the molecular formula C16H28OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- typically involves the reaction of silanes with alcohols or phenols under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise reaction control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for its applications in synthesis, surface modification, and material science .
Comparison with Similar Compounds
Similar Compounds
Silane, (1,1-dimethylethyl)diphenyl(4-phenylbutoxy)-: This compound has a similar structure but contains diphenyl groups instead of dimethyl groups.
Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-: This compound has a methyl group on the phenoxy ring instead of a phenylbutoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(4-phenylbutoxy)- is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
72064-43-8 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-phenylbutoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-16(2,3)18(4,5)17-14-10-9-13-15-11-7-6-8-12-15/h6-8,11-12H,9-10,13-14H2,1-5H3 |
InChI Key |
GWTVWTFDFPRVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


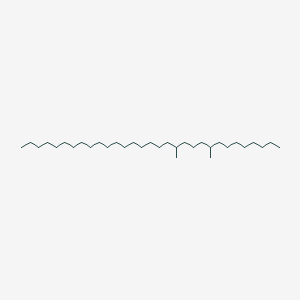

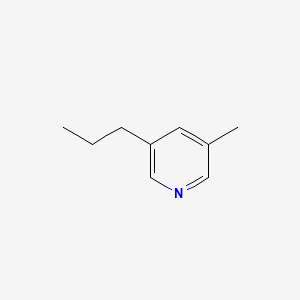

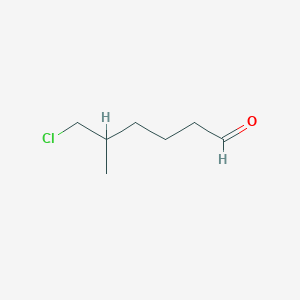
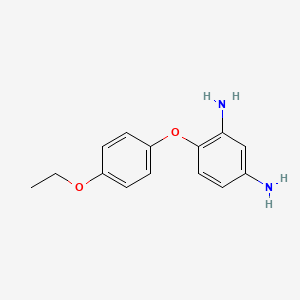
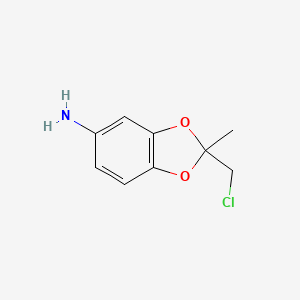

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
